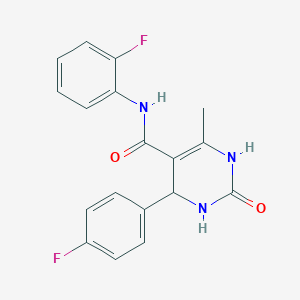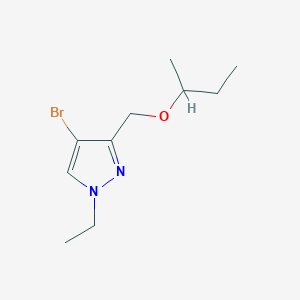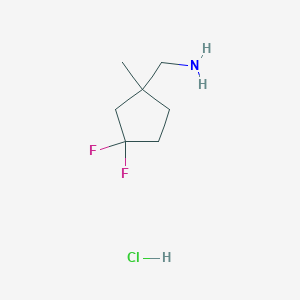
1-(4-Chloro-3-nitrophenyl)-3-(3-chlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-3-nitrophenyl)-3-(3-chlorophenyl)urea is an organic compound characterized by the presence of both chloro and nitro functional groups attached to a phenyl ring, and a urea linkage connecting two phenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-nitrophenyl)-3-(3-chlorophenyl)urea typically involves the reaction of 4-chloro-3-nitroaniline with 3-chlorophenyl isocyanate. The reaction is carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Chloro-3-nitrophenyl)-3-(3-chlorophenyl)urea can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or thiols, solvents like ethanol or dimethylformamide, elevated temperatures.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water, reflux conditions.
Major Products Formed:
Reduction: 1-(4-Amino-3-chlorophenyl)-3-(3-chlorophenyl)urea.
Substitution: Corresponding substituted ureas.
Hydrolysis: 4-Chloro-3-nitroaniline and 3-chloroaniline.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 1-(4-Chloro-3-nitrophenyl)-3-(3-chlorophenyl)urea exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved can vary, but typically include interactions with specific proteins or receptors that mediate the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-Chloro-3-nitrophenyl)-3-(3-chlorophenyl)urea can be compared with other similar compounds, such as:
1-(4-Nitrophenyl)-3-phenylurea: Lacks the chloro substituents, which may affect its reactivity and biological activity.
1-(4-Chlorophenyl)-3-(3-nitrophenyl)urea: The positions of the nitro and chloro groups are reversed, potentially leading to different chemical and biological properties.
1-(4-Chloro-3-nitrophenyl)-3-phenylurea: Lacks the chloro substituent on the second phenyl ring, which may influence its overall reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O3/c14-8-2-1-3-9(6-8)16-13(19)17-10-4-5-11(15)12(7-10)18(20)21/h1-7H,(H2,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQYCOQTHNMVJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-methyl-5-{[(4-methylphenyl)sulfonyl]methyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2366226.png)
![1-(2-methoxyethyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2366227.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid](/img/structure/B2366228.png)



![N-(benzo[d][1,3]dioxol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide](/img/structure/B2366236.png)
![Furo[3,2-b]pyridine hydrochloride](/img/structure/B2366239.png)
![3-[4-(1,3-benzoxazol-2-yl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B2366241.png)
![4-[(6-Amino-4-hydroxypyrimidin-2-ylthio)methyl]phenyl phenyl ketone](/img/structure/B2366243.png)
![N-((tetrahydrofuran-2-yl)methyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide 2,2-dioxide](/img/structure/B2366244.png)
![(NE)-N-(imidazo[1,2-a]pyridin-2-ylmethylidene)hydroxylamine](/img/structure/B2366245.png)


